5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridyl-substituted amidines with trifluoromethylating agents, followed by oxidative cyclization. For example, the oxidative cyclization of N-(2-pyridyl)amidines can be achieved using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance yield and purity. The use of environmentally friendly oxidizers, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI), is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaOCl) and manganese dioxide (MnO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It has been investigated for its potential as a kinase inhibitor, particularly in cancer research.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused ring structure but differ in the position of the nitrogen atoms and substituents.
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring instead of a pyridine ring and exhibit different chemical properties and biological activities.
Uniqueness
5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic properties .
Properties
IUPAC Name |
5-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-2-1-3-5-11-12-6(14)13(4)5/h1-3H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFNBTFUHZUJQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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